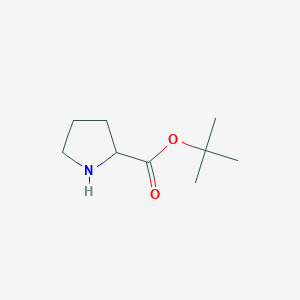

Tert-butyl pyrrolidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJBXZIKXFOMLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950858 | |

| Record name | tert-Butyl prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-46-6 | |

| Record name | tert-Butyl L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Chiral Building Block: A Technical Guide to Tert-butyl Pyrrolidine-2-carboxylate

Introduction: The Strategic Importance of Chiral Pyrrolidines in Drug Discovery

In the landscape of modern pharmaceutical development, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for therapeutic success. Chiral building blocks, molecules with non-superimposable mirror images, are at the heart of this endeavor, as the stereochemistry of a drug candidate often dictates its efficacy and safety profile.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of biologically active compounds.[2] When functionalized with a carboxylic acid group at the 2-position, it becomes a proline derivative, a critical component of many peptides and peptidomimetics.

This guide focuses on a particularly valuable derivative: tert-butyl pyrrolidine-2-carboxylate . The introduction of the tert-butyl ester serves a dual purpose. Firstly, it acts as a protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during multi-step syntheses. Secondly, the bulky tert-butyl group can influence the conformation of the pyrrolidine ring and enhance the solubility of the molecule in organic solvents, thereby facilitating its handling and purification.[3] This strategic modification makes this compound a highly versatile and sought-after intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of drugs targeting a range of diseases.[4] This document provides an in-depth exploration of the synthesis, properties, and applications of this key chiral building block, offering field-proven insights for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a synthetic building block is paramount for its effective utilization in research and development. The properties of this compound are summarized below.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [5] |

| Molecular Weight | 171.24 g/mol | [5][6] |

| Appearance | Clear colorless to faint yellow liquid | [6] |

| Boiling Point | 51 °C | [5] |

| Storage Temperature | 2-8°C | [5][6] |

| SMILES String | CC(C)(C)OC(=O)[C@@H]1CCCN1 | [5][6] |

| InChI Key | XJJBXZIKXFOMLP-ZETCQYMHSA-N | [6] |

Note: The properties listed above correspond to the (S)-enantiomer, which is commonly referred to as L-proline tert-butyl ester.

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show a characteristic singlet for the nine protons of the tert-butyl group, along with multiplets for the protons on the pyrrolidine ring. The chemical shifts and coupling patterns of the ring protons would provide information about the conformation of the five-membered ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display distinct signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would also be observable.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group or other characteristic fragments of the pyrrolidine ring.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the starting materials available, the desired scale of the reaction, and the need to preserve the stereochemical integrity of the chiral center. The two most prevalent methods involve the direct esterification of L-proline and the protection of the nitrogen atom of pyrrolidine-2-carboxylic acid followed by esterification.

Method 1: Direct Esterification of L-Proline

The direct esterification of an amino acid with a bulky alcohol like tert-butanol presents a unique set of challenges due to the steric hindrance of the alcohol and the zwitterionic nature of the amino acid.[7] However, this can be achieved under acidic conditions, where the carboxylic acid is protonated, making it more susceptible to nucleophilic attack by the alcohol.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carboxylic acid, thereby activating it towards nucleophilic attack.[8]

-

Reaction Conditions: The reaction typically requires elevated temperatures to overcome the activation energy barrier associated with the sterically hindered esterification. The use of a Dean-Stark apparatus to remove water as it is formed can drive the equilibrium towards the product side.

-

Isobutylene as a Reagent: An alternative approach involves the reaction of the amino acid with isobutylene in the presence of an acid catalyst. This method avoids the direct use of tert-butanol and can sometimes lead to higher yields, although it may require specialized equipment to handle the gaseous isobutylene.[8]

Experimental Protocol: Acid-Catalyzed Esterification of L-Proline

-

To a suspension of L-proline in a suitable solvent (e.g., dioxane or a mixture of tert-butanol and a non-polar solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux, with continuous removal of water using a Dean-Stark trap.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Method 2: N-Protection Followed by Esterification

A more controlled and often higher-yielding approach involves the protection of the secondary amine of the pyrrolidine ring prior to esterification. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[9] This strategy prevents the amine from interfering with the esterification reaction and allows for milder reaction conditions.

Reaction Scheme:

-

N-Boc Protection:

-

Esterification of N-Boc-L-proline:

-

Deprotection (if the free amine is desired):

Causality Behind Experimental Choices:

-

Boc Protection: The Boc group is widely used due to its ease of introduction and its stability to a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[9]

-

Coupling Agents: For the esterification of the N-protected amino acid, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed. These reagents activate the carboxylic acid, facilitating its reaction with the sterically hindered tert-butanol.

-

Deprotection: The final removal of the Boc group is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[10]

Experimental Protocol: Synthesis via N-Boc Protection

-

N-Boc Protection of L-Proline: a. Dissolve L-proline in a mixture of an organic solvent (e.g., dioxane) and water. b. Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid. c. Cool the solution in an ice bath and add di-tert-butyl dicarbonate. d. Stir the reaction mixture overnight at room temperature. e. Acidify the reaction mixture with a dilute acid (e.g., citric acid) and extract the N-Boc-L-proline into an organic solvent. f. Dry the organic layer and concentrate to obtain the N-protected amino acid.[11]

-

Esterification of N-Boc-L-proline: a. Dissolve N-Boc-L-proline, tert-butanol, and a catalytic amount of a coupling promoter (e.g., 4-dimethylaminopyridine, DMAP) in a dry aprotic solvent (e.g., dichloromethane). b. Cool the solution in an ice bath and add a solution of a coupling agent (e.g., DCC) in the same solvent. c. Stir the reaction mixture overnight, allowing it to warm to room temperature. d. Filter off the urea byproduct and wash the filtrate with dilute acid, aqueous sodium bicarbonate, and brine. e. Dry the organic layer and concentrate under reduced pressure. f. Purify the residue by column chromatography to yield N-Boc-L-proline tert-butyl ester.[12]

-

Deprotection of N-Boc-L-proline tert-butyl ester: a. Dissolve the N-Boc protected ester in a suitable organic solvent (e.g., dichloromethane). b. Add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane). c. Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC). d. Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of this compound. e. Neutralize the salt with a suitable base to obtain the free amine.

Visualization of Synthetic Workflows

Diagram: Direct Esterification of L-Proline

Caption: Direct acid-catalyzed esterification of L-proline.

Diagram: Synthesis via N-Boc Protection

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2812-46-6(tert-butyl (2S)-pyrrolidine-2-carboxylate) | Kuujia.com [kuujia.com]

- 4. chemimpex.com [chemimpex.com]

- 5. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]

- 6. L-Proline t-butyl ester 2812-46-6 [sigmaaldrich.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 11. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 268472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl Pyrrolidine-2-carboxylate

Introduction: A Versatile Chiral Building Block in Modern Chemistry

Tert-butyl pyrrolidine-2-carboxylate is a pivotal chiral building block in the landscape of organic synthesis and medicinal chemistry. As a derivative of the naturally occurring amino acid proline, it offers a rigid five-membered ring scaffold that is instrumental in constructing complex molecular architectures with defined stereochemistry. The presence of the tert-butyl ester functionality significantly modulates the compound's physical and chemical properties, rendering it a versatile intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its stereoisomers, and offers insights into the experimental methodologies for its characterization, thereby serving as a valuable resource for researchers, scientists, and drug development professionals.

Molecular Structure and Stereoisomerism

This compound exists as two enantiomers, the (S)- and (R)-forms, owing to the chiral center at the C2 position of the pyrrolidine ring. The specific stereoisomer employed is critical in asymmetric synthesis, as it dictates the stereochemical outcome of the final product. The racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers, is also commercially available.

Caption: Chemical structures of the (S) and (R) enantiomers of this compound.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties may vary slightly depending on the specific enantiomer and the purity of the sample.

| Property | (S)-tert-butyl pyrrolidine-2-carboxylate | (R)-tert-butyl pyrrolidine-2-carboxylate | References |

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol | 171.24 g/mol | [2] |

| Appearance | Colorless liquid | Colorless to pale yellow liquid | [2] |

| CAS Number | 2812-46-6 | 90071-62-8 | [2] |

| Melting Point | Not applicable (liquid at room temp.) | Not applicable (liquid at room temp.) | |

| Boiling Point | 51 °C | 219.2 °C at 760 mmHg | [3] |

| Density | ~0.995 g/cm³ | ~0.995 g/cm³ | |

| Solubility | Soluble in many organic solvents. | Soluble in many organic solvents. | |

| pKa (conjugate acid) | Estimated ~10-11 | Estimated ~10-11 | [4][5] |

| Optical Rotation | [α]²⁰/D ≈ -42° (c=1 in EtOH) | Not specified | [2] |

Expert Insight: The tert-butyl group, being bulky and lipophilic, significantly influences the solubility profile of the molecule, rendering it more soluble in nonpolar organic solvents compared to its parent amino acid, proline. This property is highly advantageous in organic synthesis, allowing for a broader range of reaction conditions.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹H NMR Chemical Shifts (Typical, in CDCl₃):

-

~3.9-4.2 ppm (m, 1H): The proton at the C2 position (α-proton).

-

~2.8-3.2 ppm (m, 2H): The protons at the C5 position.

-

~1.7-2.2 ppm (m, 4H): The protons at the C3 and C4 positions.

-

~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

-

Expert Insight: The sharp singlet corresponding to the tert-butyl group is a characteristic feature in the ¹H NMR spectrum and can be used for the quantification of the compound.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

¹³C NMR Chemical Shifts (Typical, in CDCl₃):

-

~173-175 ppm: The carbonyl carbon of the ester group.

-

~80-82 ppm: The quaternary carbon of the tert-butyl group.

-

~59-61 ppm: The C2 carbon.

-

~46-48 ppm: The C5 carbon.

-

~28-30 ppm: The methyl carbons of the tert-butyl group.

-

~24-26 ppm & ~29-31 ppm: The C3 and C4 carbons.

-

Caption: A generalized workflow for the NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic IR Absorption Bands:

-

~2850-2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1730-1750 cm⁻¹: C=O stretching vibration of the tert-butyl ester group. This is a strong and characteristic band.

-

~1150-1250 cm⁻¹: C-O stretching vibration of the ester group.

-

Expert Insight: The absence of a broad absorption band in the 3300-3500 cm⁻¹ region confirms the absence of N-H or O-H functional groups, which is expected for this molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 171.1259 (for C₉H₁₇NO₂)

-

Major Fragmentation Pathways:

-

Loss of the tert-butyl group (-57 amu) to give a fragment at m/z = 114.

-

Loss of the tert-butoxycarbonyl group (-101 amu) to give the pyrrolidine ring fragment.

-

Experimental Protocols: A Practical Guide

The following are generalized protocols for the characterization of this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to obtain optimal resolution.

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both spectra to the corresponding atoms in the molecule.

-

Protocol 2: IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Protocol 3: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Stability and Reactivity: Key Considerations for Synthetic Applications

The stability and reactivity of this compound are largely governed by the tert-butyl ester and the secondary amine functionalities.

-

Stability of the Tert-butyl Ester: The tert-butyl ester is relatively stable under basic and nucleophilic conditions due to the steric hindrance provided by the bulky tert-butyl group. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to yield the corresponding carboxylic acid. This acid lability is a key feature that is widely exploited in peptide synthesis and other multi-step organic syntheses for the deprotection of the carboxyl group.

-

Reactivity of the Secondary Amine: The nitrogen atom of the pyrrolidine ring is a secondary amine and is therefore nucleophilic and basic. It can readily participate in reactions such as N-alkylation, N-acylation, and formation of enamines. The basicity of the nitrogen is influenced by the electron-withdrawing effect of the adjacent ester group.

Applications in Drug Discovery and Organic Synthesis

The unique combination of a chiral pyrrolidine scaffold and a strategically placed tert-butyl ester protecting group makes this compound a valuable intermediate in several areas:

-

Peptide Synthesis: It is a commonly used building block for the incorporation of proline residues into peptides. The tert-butyl ester protects the C-terminus during peptide coupling reactions and can be selectively removed at a later stage.

-

Asymmetric Catalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in a variety of asymmetric transformations.

-

Synthesis of Bioactive Molecules: It serves as a key starting material for the synthesis of a wide range of pharmaceuticals, including enzyme inhibitors and receptor antagonists.[1]

Caption: Major applications of this compound in chemical synthesis.

Conclusion

This compound is a compound of significant interest in modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with the unique properties imparted by the tert-butyl ester, makes it an indispensable tool for the synthesis of complex and biologically important molecules. A thorough understanding of its physicochemical properties and the application of appropriate analytical techniques for its characterization are paramount for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering both fundamental knowledge and practical insights for the scientific community.

References

-

An, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4788. [Link]

-

Quora. (2017). Which is more basic, pyrrolidine or pyridine?. [Link]

Sources

Introduction: The Indispensable Role of Boc-Proline in Modern Synthesis

An In-Depth Technical Guide to tert-Butyl Pyrrolidine-2-carboxylate: Properties, Synthesis, and Applications

This compound, commonly known in its protected amino acid form as Boc-proline, is a cornerstone of modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development. The molecule consists of a pyrrolidine ring, a five-membered non-aromatic heterocycle, with a carboxylic acid at the 2-position and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is the defining feature of the compound's utility; it is exceptionally stable under a wide range of non-acidic conditions yet can be selectively and cleanly removed with strong acids.[1]

The inherent conformational rigidity of the proline ring disrupts common secondary protein structures like alpha-helices and beta-sheets, making it a critical tool for introducing specific turns or loops into peptide chains.[2] This guide provides an in-depth exploration of the chemical identifiers, properties, synthesis, reactivity, and applications of this compound, with a focus on its most common enantiomer, Boc-L-proline.

Chemical Identifiers and Physicochemical Properties

The stereochemistry at the α-carbon is a critical determinant of the compound's biological and chemical properties. Both the L-form ((S)-configuration) and the D-form ((R)-configuration) are commercially available and utilized in research, with Boc-L-proline being the more common isomer, corresponding to the naturally occurring amino acid.

| Identifier | Boc-L-proline ((2S)-isomer) | Boc-D-proline ((2R)-isomer) |

| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid |

| Synonyms | Boc-L-Pro-OH, N-(tert-Butoxycarbonyl)-L-proline | Boc-D-Pro-OH, N-(tert-Butoxycarbonyl)-D-proline |

| CAS Number | 15761-39-4[2][3][4] | 37784-17-1[1] |

| Molecular Formula | C₁₀H₁₇NO₄[3] | C₁₀H₁₇NO₄[1] |

| Molecular Weight | 215.25 g/mol [1][5] | 215.25 g/mol [1] |

| Appearance | White to off-white crystalline powder[1][3] | White to off-white crystalline powder[1] |

| Melting Point | 130 - 138 °C[3] | 132 - 137 °C[1] |

| Optical Rotation | [α]²⁰/D −60° ± 4° (c=1 in acetic acid)[3] | [α]²²/D +60° (c=2 in acetic acid)[1] |

| Solubility | Soluble in acetic acid[4] | |

| Storage | 0 - 8 °C[3] | Room Temperature[1] |

Core Synthesis and Key Chemical Reactions

Synthesis: The Boc Protection of Proline

The most common synthesis of this compound involves the protection of the secondary amine of proline. This is typically achieved by reacting L-proline or D-proline with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, under basic conditions. The base deprotonates the carboxylic acid and facilitates the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of (Boc)₂O.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Reactivity II: C(sp³)–H Functionalization

Beyond its role in peptide synthesis, the pyrrolidine ring itself can be functionalized. Advanced synthetic methods allow for the direct arylation at the C-2 position (α- to the nitrogen). This is achieved through a sequence involving asymmetric deprotonation of N-Boc-pyrrolidine using a strong base like sec-butyllithium in the presence of a chiral ligand such as (+)-sparteine. The resulting organolithium species undergoes transmetalation with a zinc salt, followed by a palladium-catalyzed Negishi coupling with an aryl halide. [6]This powerful technique enables the synthesis of complex chiral pyrrolidine derivatives. [7]

Applications in Research and Drug Development

The unique structural features of Boc-proline make it an invaluable building block in several areas:

-

Solid-Phase Peptide Synthesis (SPPS): Boc-proline is a key reagent in Boc-based SPPS. The synthesis involves iteratively coupling Boc-protected amino acids to a growing peptide chain anchored to a solid resin, with a TFA deprotection step between each coupling cycle. [1]2. Pharmaceutical Synthesis: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. [8]Boc-proline serves as a crucial intermediate in the synthesis of complex pharmaceuticals. A notable example is its use in the preparation of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein. [4][5]3. Chiral Catalysts and Auxiliaries: The enantiopure nature of Boc-proline allows it to be used in the synthesis of chiral catalysts for enantioselective reactions, such as aldol reactions. [4]4. Conformational Control: The rigid five-membered ring introduces a significant conformational constraint when incorporated into a peptide backbone. Scientists leverage this property to design peptidomimetics with specific folds and enhanced biological stability and activity. [2]

Experimental Protocol: Asymmetric α-Arylation of N-Boc-Pyrrolidine

This protocol describes a state-of-the-art method for the enantioselective synthesis of tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate, adapted from established literature procedures. [6]

Caption: Workflow for asymmetric α-arylation of N-Boc-pyrrolidine.

Materials:

-

N-Boc-pyrrolidine

-

(+)-sparteine

-

Methyl tert-butyl ether (MTBE), anhydrous

-

1.4 M sec-Butyllithium (sec-BuLi) in cyclohexane

-

0.7 M Zinc chloride (ZnCl₂) in THF

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)

-

Methyl 4-bromobenzoate

-

Ammonium chloride (NH₄Cl), saturated solution

-

Ethyl acetate (EtOAc)

-

Heptane

-

Dry ice/acetone bath

-

Three-necked round-bottomed flask, Schlenk line, syringes

Procedure:

-

Reaction Setup: An oven-dried 500 mL three-necked round-bottomed flask equipped with a temperature probe and magnetic stir bar is placed under a nitrogen atmosphere using a Schlenk line.

-

Initial Charging: Charge the flask with MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol), and (+)-sparteine (13.7 g, 58.4 mmol).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 1.4 M sec-BuLi in cyclohexane (45.2 mL, 63.3 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below -65 °C. The solution will turn orange-red. Age the reaction at this temperature for 3 hours. [6]4. Transmetalation: Add a 0.7 M solution of ZnCl₂ in THF (97.3 mL, 68.1 mmol) dropwise over 60 minutes, maintaining the temperature below -65 °C.

-

Negishi Coupling: Remove the cooling bath and allow the mixture to warm to room temperature (~25 °C). In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and t-Bu₃P-HBF₄ in anhydrous MTBE. Add the aryl bromide (methyl 4-bromobenzoate) to the main reaction flask, followed by the catalyst solution.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product is purified by crystallization, typically from a solvent system like heptane/MTBE, to yield the enantiomerically enriched product as a white crystalline solid. [6]

Conclusion

This compound, particularly in its Boc-L-proline form, is far more than a simple protected amino acid. It is a versatile and powerful tool in the hands of synthetic chemists. Its unique combination of stability, selective deprotection, and conformational rigidity allows for the precise construction of complex peptides, peptidomimetics, and chiral small molecules. As drug discovery continues to move towards greater molecular complexity and three-dimensionality, the strategic importance of building blocks like Boc-proline is set to grow, solidifying its place as an indispensable component in the synthetic chemist's toolbox.

References

- BenchChem. (2025). What are the chemical properties of N-Boc-D-proline?

- Chem-Impex. tert-Butyl (S)

- Chem-Impex. Boc-L-proline.

- Aapptec Peptides. Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4.

- ChemicalBook. BOC-L-Proline | 15761-39-4.

- Sigma-Aldrich. tert-Butyl (S)

- Otto Chemie Pvt. Ltd. Boc-L-proline, 99% 15761-39-4.

- Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- King, S. A., Armstrong, J., & Keller, J. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure.

- Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- O'Brien, P., et al. α-Arylation of N-Boc Pyrrolidine. Organic Syntheses Procedure.

- Ashraf, B., et al. (2025). Synthesis of tert‐butyl‐2‐phenylpyrrolidine‐1‐carboxylates through benzaldehyde and Ni‐catalyzed photoredox C(sp³)–H arylation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BOC-L-Proline | 15761-39-4 [chemicalbook.com]

- 5. Boc-L-proline, 99% 15761-39-4 India [ottokemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl pyrrolidine-2-carboxylate Derivatives and Analogs

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its conformational rigidity and stereochemical complexity that allow for precise three-dimensional exploration of pharmacophore space.[1] Among its most valuable derivatives is tert-butyl pyrrolidine-2-carboxylate, a versatile chiral building block that serves as a cornerstone in the synthesis of a multitude of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their synthetic and medicinal chemistry endeavors. We will delve into the nuances of its synthesis, the strategic importance of the tert-butoxycarbonyl (Boc) protecting group, and the profound impact of pyrrolidine derivatives on peptide conformation and drug-receptor interactions.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered saturated heterocyclic pyrrolidine ring is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its non-planar, puckered structure introduces conformational constraints that are highly sought after in drug design.[2] This inherent rigidity can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.

This compound, particularly in its enantiomerically pure forms, (S)- and (R)-, represents a critical starting material for accessing this valuable chemical space. The Boc protecting group offers a robust yet readily cleavable handle for the pyrrolidine nitrogen, while the tert-butyl ester provides steric bulk and protection for the carboxylic acid. This dual functionality allows for selective manipulation at other positions of the pyrrolidine ring, making it an ideal synthon for complex molecule synthesis.

Over the past several years, the FDA has approved numerous drugs containing proline analogs, highlighting the continued importance of this structural class in modern drug discovery.[3] These analogs are instrumental in constructing small-molecule drugs and therapeutic peptides with improved pharmacological profiles.[3]

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the esterification of N-Boc-proline.

General Synthesis of tert-Butyl (S)-pyrrolidine-2-carboxylate

A standard laboratory preparation involves the reaction of (S)-proline with di-tert-butyl dicarbonate ((Boc)₂O) to protect the secondary amine, followed by esterification of the carboxylic acid.

Experimental Protocol: N-Boc Protection of (S)-Proline

-

To a solution of (S)-proline in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Acidify the reaction mixture and extract the N-Boc-(S)-proline with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Experimental Protocol: tert-Butylation of N-Boc-(S)-Proline

-

Dissolve N-Boc-(S)-proline in a suitable solvent such as dichloromethane (DCM).

-

Add a catalytic amount of a coupling agent like 4-(Dimethylamino)pyridine (DMAP).

-

Introduce a tert-butylating agent, such as tert-butyl alcohol in the presence of a carbodiimide (e.g., DCC or EDC).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove byproducts and purify by column chromatography.

Physicochemical Properties

The physical and chemical properties of this compound derivatives are crucial for their application in synthesis and drug development.

| Property | (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate | (2S,4R)-tert-Butyl 4-(tert-butoxy)pyrrolidine-2-carboxylate |

| CAS Number | 35418-16-7[4][5] | 93527-54-9[6] |

| Molecular Formula | C₉H₁₅NO₃[4][5] | C₁₃H₂₅NO₄ |

| Molecular Weight | 185.22 g/mol [4][5] | 259.34 g/mol |

| Appearance | White solid[5] | Not specified |

| Melting Point | 93 - 105 °C[5] | Not specified |

| Optical Rotation | [α]20/D = -6 to -9° (c=1 in ethanol)[5] | Not specified |

Chemical Reactivity and Strategic Deprotection

The synthetic utility of this compound hinges on the selective manipulation of its functional groups. The Boc group, in particular, plays a central role in synthetic strategies.

N-Boc Deprotection: A Critical Step

The removal of the Boc protecting group is a frequent and critical step in the elaboration of the pyrrolidine scaffold. The choice of deprotection method is dictated by the sensitivity of other functional groups within the molecule.

Common N-Boc Deprotection Methods:

-

Acidic Conditions: The most common method involves treatment with strong acids.

-

Milder Acidic Conditions: For substrates with acid-labile functionalities, milder conditions are employed.

-

Lewis Acids: Reagents like TMSI, TMSOTf, TiCl₄, SnCl₄, AlCl₃, and ZnBr₂ can also effect Boc deprotection.[10]

-

Neutral Conditions:

Experimental Protocol: N-Boc Deprotection with TFA/DCM

-

Dissolve the N-Boc protected pyrrolidine derivative in dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) dropwise.

-

Stir the reaction at 0°C for a short period (e.g., 30 minutes) and then allow it to warm to room temperature.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a base.

Reactions at the Carboxylate and Ring Positions

With the nitrogen protected, the pyrrolidine ring can be functionalized at other positions. For instance, derivatives like (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can be alkylated at the hydroxyl group.[11] Furthermore, the carboxylate can be converted to an amide, as seen in the synthesis of intermediates for dipeptidyl peptidase IV (DPP-IV) inhibitors.[12]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound derivatives lies in their application as chiral building blocks for the synthesis of novel therapeutics. The pyrrolidine scaffold is a key component in a wide range of biologically active molecules, from antiviral and anticancer agents to CNS drugs.[1]

Proline Surrogates and Conformational Control in Peptides

Proline and its analogs play a unique role in peptide and protein structure due to the conformational constraints imposed by the cyclic side chain.[13] The substitution pattern on the pyrrolidine ring can influence the cis/trans isomerization of the preceding peptide bond and the puckering of the ring itself.[2][13]

-

Cis/Trans Isomerism: The energy barrier for cis/trans isomerization of the Xaa-Pro bond is lower than for other peptide bonds, leading to a significant population of the cis isomer. This isomerization can be a rate-limiting step in protein folding.

-

Ring Pucker: The pyrrolidine ring can adopt two main puckered conformations: endo and exo. The ring pucker is correlated with the backbone torsion angles (φ, ψ) and the cis/trans state of the amide bond.[2]

-

Stereoelectronic Effects: Substituents on the ring, such as a 4-hydroxyl group, can induce stereoelectronic effects that favor a specific ring pucker.[2]

Pyrrolidine Derivatives in Approved Drugs and Clinical Candidates

The versatility of the pyrrolidine scaffold is evident in the number of FDA-approved drugs that incorporate this motif.[3] These drugs span a wide range of therapeutic areas, demonstrating the broad applicability of this chemical class. For instance, pyrrolidine derivatives are key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and dipeptidyl peptidase IV (DPP-IV) inhibitors.[4][12]

A notable example is the use of (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester as an intermediate in the preparation of DPP-IV inhibitors.[12]

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of the modern medicinal chemist. Their unique conformational properties, coupled with their synthetic tractability, make them ideal scaffolds for the design and synthesis of novel therapeutics. A thorough understanding of their synthesis, reactivity, and the subtle interplay of stereochemistry and conformation is paramount for any researcher aiming to exploit this privileged structural motif. As the demand for more sophisticated and selective drugs continues to grow, the importance of chiral building blocks like this compound will undoubtedly continue to rise.

References

- Impact of cis-proline analogs on peptide conform

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.

- Conformational landscape of substituted prolines. PubMed Central, .

- Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Semantic Scholar, .

- Proline Deriv

- tert-Butyl (S)

- Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). Benchchem, .

- tert-Butyl (S)

- (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester. ChemicalBook, .

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Technical Support Center: Boc-L-proline in Peptide Synthesis. Benchchem, .

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit, .

- [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses, .

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI, .

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi

- (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid.

- Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. Aapptec Peptides, .

- Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10...

- tert-Butyl pyrrolidine-2-carboxyl

- (S)

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed, .

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI, .

- Design, Synthesis, and Biological Evaluation of Chiral-Proline Derivatives as Novel HSP90 Inhibitors.

- Design, Synthesis, and Biological Evaluation of Chiral-Proline Derivatives as Novel HSP90 Inhibitors. PubMed, .

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. PubChem, .

- Synthesis of tert‐butyl‐2‐phenylpyrrolidine‐1‐carboxylates through...

- (S)

- Tert-Butyl 2-pyrrolidone-5-carboxyl

- 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). The Royal Society of Chemistry, .

- Chiral and Macrocycle Synthesis: Unlocking New Frontiers in Medicinal Chemistry.

- tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate Hydrochloride.

- Proline: An Essential Amino Acid as Effective Chiral Organocatalyst.

- tert-butyl pyrrolidine-2-carboxyl

- (2S,4R)-tert-Butyl 4-(tert-butoxy)

- Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry, .

- tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butyl (S)-2-pyrrolidone-5-carboxylate = 98 GC 35418-16-7 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (2S,4R)-tert-Butyl 4-(tert-butoxy)pyrrolidine-2-carboxylate - CAS:93527-54-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. reddit.com [reddit.com]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester | 401564-36-1 [chemicalbook.com]

- 13. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Chiral Purity and Stereochemistry of Tert-butyl pyrrolidine-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Stereochemical Control in Modern Drug Development

As a Senior Application Scientist, my experience in the pharmaceutical development landscape has consistently reinforced a foundational principle: stereochemistry is not a trivial detail but a critical determinant of a drug's therapeutic success. The human body is an inherently chiral environment, with receptors, enzymes, and other biological targets exhibiting exquisite stereoselectivity.[1][2] Consequently, the different enantiomers of a chiral drug can display vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3] This reality has driven regulatory bodies like the FDA to strongly advocate for the development of single-enantiomer drugs, making the control of enantiomeric purity a non-negotiable aspect of modern pharmaceutical research.[1][4]

This guide focuses on Tert-butyl pyrrolidine-2-carboxylate, a quintessential chiral building block derived from the amino acid proline. Its rigid, cyclic structure and defined stereocenter make it an invaluable scaffold in the synthesis of a multitude of complex active pharmaceutical ingredients (APIs).[5][6][7] Understanding the nuances of its stereochemistry, the methods for its enantioselective synthesis, and the rigorous analytical techniques required to validate its chiral purity is paramount for any scientist working on its downstream applications. This document serves as a technical deep-dive, offering not just protocols but the underlying scientific rationale to empower researchers in their pursuit of safer, more effective medicines.

The Stereochemical Landscape of this compound

This compound possesses a single stereogenic center at the alpha-carbon (C2), the carbon atom bearing the carboxylate group. This gives rise to two non-superimposable mirror images, known as enantiomers.[8]

-

(S)-Tert-butyl pyrrolidine-2-carboxylate: Derived from the naturally occurring L-proline.[9]

-

(R)-Tert-butyl pyrrolidine-2-carboxylate: Derived from the non-natural D-proline.

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The nitrogen atom of the pyrrolidine ring, the carboxylic acid group, and the alpha-hydrogen are all attached to this chiral center. The distinction between the (S) and (R) forms is crucial, as this single center dictates the three-dimensional orientation of substituents in the final API, directly influencing its binding affinity to biological targets.[2][10]

Diagram 1: The Enantiomers of this compound

Caption: The (S) and (R) enantiomers are non-superimposable mirror images.

| Property | (S)-Tert-butyl pyrrolidine-2-carboxylate |

| Synonym | N-Boc-L-proline tert-butyl ester |

| Molecular Formula | C₁₀H₁₇NO₄[11] |

| Molecular Weight | 215.25 g/mol [11] |

| Appearance | Typically a white to off-white solid or powder |

| Chirality | Single stereocenter at C2 |

| Source | Commonly synthesized from L-proline |

Table 1: Key Physicochemical Properties.

Synthesis and Preservation of Chiral Integrity

The primary goal in synthesizing this building block is to achieve the highest possible enantiomeric purity, often expressed as enantiomeric excess (% ee).

2.1. Chiral Pool Synthesis: The Predominant Strategy

The most direct and economically viable method for producing enantiopure this compound is through the "chiral pool" approach.[8] This strategy leverages the readily available and inexpensive enantiopure starting materials, L-proline and D-proline.

The synthesis is conceptually straightforward:

-

Esterification: The carboxylic acid of proline is converted to its tert-butyl ester.

-

N-Protection: The secondary amine of the pyrrolidine ring is protected, most commonly with a di-tert-butyl dicarbonate (Boc₂O) group.

The causality behind this choice is rooted in efficiency; by starting with an enantiomerically pure natural product, the need for complex asymmetric catalysis or challenging chiral resolutions is eliminated.[12]

2.2. The Specter of Racemization

While the synthesis appears simple, a critical threat to chiral integrity is racemization—the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers (a racemate). For α-amino acids and their esters, racemization can occur at the C2 position, particularly under harsh basic or acidic conditions.

The mechanism involves the abstraction of the acidic α-proton by a base, forming a planar, achiral enolate intermediate. Subsequent re-protonation can occur from either face of the planar enolate, leading to a mixture of (S) and (R) configurations.

Diagram 2: The Racemization Mechanism at the C2 Position

Caption: Base-catalyzed proton abstraction leads to a planar, achiral enolate.

Field Insights on Preventing Racemization:

-

Temperature Control: Perform reactions, especially those involving bases, at low temperatures to minimize the rate of proton abstraction.

-

Base Selection: Use non-nucleophilic, sterically hindered bases where possible. Avoid strong, harsh bases like sodium hydroxide when the α-proton is vulnerable.

-

Workup Conditions: Neutralize reaction mixtures promptly and avoid prolonged exposure to strong acids or bases during extraction and purification. The N-Boc protecting group offers significant steric hindrance and electronic stabilization, which helps to reduce the acidity of the α-proton, thereby mitigating the risk of racemization compared to an unprotected amine.

The Analytical Cornerstone: Validating Chiral Purity

Asserting the chiral purity of this compound requires specialized analytical techniques capable of differentiating between enantiomers.

3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for quantifying enantiomeric excess. The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These transient, unequal interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks.

Expertise in Method Development:

-

Column Choice: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective for separating a wide range of chiral compounds, including proline derivatives. Columns like Chiralcel® OD or Chiralpak® AD are common starting points.

-

Mobile Phase: A typical mobile phase consists of a non-polar solvent like hexane or heptane mixed with a polar modifier, usually isopropanol (IPA) or ethanol. The percentage of the alcohol modifier is a critical parameter for optimizing the resolution and retention time.

| Parameter | Typical Condition | Rationale |

| Column | Chiralpak® AD-H (Amylose derivative) | Proven selectivity for N-Boc protected amino acid esters. |

| Mobile Phase | 98:2 Hexane:Isopropanol (v/v) | Balances retention and resolution. Higher IPA reduces retention time but may decrease resolution. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good peak shape and efficiency. |

| Detection | UV at 210 nm | The ester and carbamate groups have UV absorbance at low wavelengths. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Expected Elution | (R)-enantiomer typically elutes before (S) | Elution order is CSP-dependent and must be confirmed with an authentic standard. |

Table 2: Example Chiral HPLC Method for this compound.

Protocol 1: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

-

Standard Preparation:

-

Prepare a stock solution of a racemic standard (a 50:50 mixture of S and R enantiomers) at approximately 1 mg/mL in the mobile phase. This is used to confirm peak identity and resolution.

-

Prepare a sample solution of the batch to be tested at the same concentration.

-

-

Instrument Setup:

-

Equilibrate the chiral column with the mobile phase (e.g., 98:2 Hexane:IPA) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Ensure the column temperature is controlled (e.g., 25 °C).

-

-

Analysis:

-

Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is ideal.

-

Inject the test sample.

-

-

Data Processing & Calculation:

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

-

3.2. NMR Spectroscopy for Chiral Analysis

While HPLC is quantitative, NMR spectroscopy offers powerful qualitative and sometimes quantitative confirmation of chirality, particularly through the use of chiral auxiliaries.

-

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the sample molecules. This binding induces large changes in the chemical shifts of nearby protons. Because the complex formed with the (S)-enantiomer is a diastereomer of the complex formed with the (R)-enantiomer, their respective protons will experience different induced shifts, allowing for their signals to be resolved in the ¹H NMR spectrum.[13]

-

Chiral Derivatizing Agents (CDAs): A pure chiral agent (e.g., Mosher's acid chloride) is reacted with the analyte to form a covalent bond, creating a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the integration of their unique signals to determine enantiomeric purity.[14]

3.3. Workflow for Chiral Quality Control

A robust quality control system is self-validating, integrating synthesis and analysis in a feedback loop to ensure the final product meets specifications.

Diagram 3: Integrated Workflow for Chiral Quality Control

Sources

- 1. veranova.com [veranova.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 268472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

Navigating the Safety Landscape of Tert-butyl Pyrrolidine-2-carboxylate: A Technical Guide for Researchers

For the modern researcher and drug development professional, a deep understanding of the chemical reagents we handle daily is paramount. This guide provides an in-depth examination of the safety, handling, and material safety data for tert-butyl pyrrolidine-2-carboxylate (also known as L-Proline tert-butyl ester), a common building block in organic synthesis. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded perspective on why certain precautions are necessary and how to integrate them into your laboratory workflows for a culture of safety and experimental integrity.

Understanding the Inherent Nature of this compound

This compound is a derivative of the amino acid proline, featuring a bulky tert-butyl ester protecting group. This structural feature, while synthetically useful, also influences its physical and chemical properties, which in turn dictate its hazard profile. The presence of the pyrrolidine ring and the ester functionality are key to understanding its potential interactions and reactivity.

Key Physicochemical and Hazard Identification Data:

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | |

| Molecular Weight | 171.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 219.2°C at 760 mmHg | Echemi |

| Flash Point | 86.4°C | Echemi |

| GHS Hazard Classification | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system | |

| Hazard Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

The "Why" Behind the Hazard: A Mechanistic Perspective

The GHS classifications for this compound point to its irritant properties and acute oral toxicity. Understanding the potential mechanisms behind these hazards is crucial for appreciating the importance of the recommended safety protocols.

-

Skin and Eye Irritation: The irritant nature of this compound likely stems from its ability to interact with biological membranes. As an organic molecule with both lipophilic (tert-butyl group) and polar (ester and amine functionalities) regions, it can potentially disrupt the lipid bilayers of skin and eye cells, leading to inflammation and irritation.

-

Respiratory Irritation: Inhalation of vapors or aerosols can lead to irritation of the respiratory tract. This is a common hazard for volatile or semi-volatile organic compounds. The molecule can deposit on the mucous membranes of the respiratory system, causing localized inflammation.

A Self-Validating System for Safe Handling and Use

A robust safety protocol is a self-validating system. Each step is designed to mitigate a known or potential hazard, and the successful execution of the protocol inherently confirms a safe operating procedure. The following sections detail best practices for handling this compound, grounded in its chemical properties and hazard profile.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood. This is critical to prevent the inhalation of any vapors or aerosols that may be generated, directly addressing the respiratory irritation hazard (H335).[1]

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory in any laboratory where this chemical is handled. This provides a rapid response to accidental skin or eye contact.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Caption: PPE Selection Workflow for Handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection: Wear a standard laboratory coat and ensure that skin is not exposed.

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal technique to avoid skin contact.

Prudent Practices for Storage and Handling

-

Storage: Store containers in a cool, dry, and well-ventilated area.[2] Keep containers tightly closed when not in use to prevent the release of vapors. The recommended storage temperature is typically between 2-8°C.

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists. Wash hands thoroughly after handling.

Emergency Procedures: A Systematic Approach to Incident Response

In the event of an accidental exposure or spill, a calm and systematic response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Rationale |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | To dilute and remove the irritant, minimizing damage to the cornea and other eye tissues. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists. | To remove the chemical from the skin surface and prevent further absorption and irritation. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention. | To remove the individual from the source of exposure and provide respiratory support if necessary. |

| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention. | To dilute the ingested substance and seek professional medical advice. Inducing vomiting can sometimes cause further damage. |

Source: Based on information from the Fisher Scientific Safety Data Sheet.[1]

Accidental Release Measures

A swift and appropriate response to a spill is essential to prevent wider contamination and exposure.

Caption: Step-by-step spill response plan.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment to prevent skin and eye contact and inhalation of vapors.[2]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.

-

Methods for Cleaning Up: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Place the absorbed material into a suitable, labeled container for disposal.

Toxicological and Ecological Profile: Acknowledging the Data Gaps

A critical aspect of a thorough safety assessment is understanding a substance's toxicological and ecological impact. For this compound, there is a notable lack of publicly available, quantitative data in these areas.

-

Toxicological Data: Specific LD50 (oral, dermal) and LC50 (inhalation) values are not provided in the reviewed safety data sheets. The hazard classification is based on qualitative assessments or data from similar compounds. The absence of this data underscores the importance of handling this chemical with the assumption that it is potentially more hazardous than the limited data suggests.

-

Ecological Information: There is no specific data available on the ecotoxicity of this compound, such as its effects on aquatic life.[3] Its environmental fate and persistence are also not well-documented. Therefore, it is imperative to prevent its release into the environment.

Disposal Considerations: Responsible Stewardship

Chemical waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

-

Waste Disposal Method: The generation of waste should be avoided or minimized wherever possible. Disposal of this product, solutions, and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.

-

Contaminated Packaging: Empty containers may retain some product residues. The hazard properties of the container will be the same as the product.

Conclusion: A Commitment to Informed Safety

This compound is a valuable reagent in the arsenal of the synthetic chemist. However, its utility must be balanced with a comprehensive understanding and respect for its potential hazards. This guide has aimed to provide not just a list of precautions, but a deeper, scientifically-grounded rationale for safe handling practices. By understanding the "why" behind the safety protocols, researchers and drug development professionals can foster a more robust and intuitive culture of safety in the laboratory, ensuring both personal well-being and the integrity of their scientific endeavors. The acknowledged gaps in toxicological and ecological data should serve as a reminder to always handle this and other laboratory chemicals with a high degree of caution and respect for the unknown.

References

-

tert-Butyl L-prolinate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Solubility of "Tert-butyl pyrrolidine-2-carboxylate" in common organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl pyrrolidine-2-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key chiral building block in pharmaceutical and chemical synthesis. The document details the compound's physicochemical properties, presents its qualitative solubility profile in a range of common organic solvents, and offers a field-proven, step-by-step protocol for quantitative equilibrium solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification, and formulation development.

Introduction and Compound Identification

This compound is a derivative of the amino acid L-proline. The esterification of the carboxylic acid with a tert-butyl group significantly alters the molecule's physical properties, enhancing its utility in organic synthesis. Specifically, this modification increases its lipophilicity, making it more soluble in organic solvents compared to the parent amino acid.[1] This compound is a versatile chiral intermediate valued for its role in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals.[2]

For the purpose of this guide, we will focus on the L-enantiomer, which is the most common form.

Compound Name: tert-Butyl (S)-pyrrolidine-2-carboxylate Synonyms: tert-Butyl L-prolinate, (S)-Pyrrolidine-2-carboxylic acid tert-butyl ester[3] CAS Number: 2812-46-6[2]

The tert-butyl ester group serves as a robust protecting group that exhibits orthogonal stability to common amine protecting groups like Boc (tert-butoxycarbonyl). It is stable under the acidic conditions used for Boc-deprotection but can be cleaved selectively under other conditions, a crucial feature in multi-step synthetic campaigns.[2]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use. The key properties of tert-butyl L-prolinate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2812-46-6 | [2] |

| Molecular Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | Clear colorless to faint yellow liquid | |

| Boiling Point | ~219.2 °C (Predicted) | [3] |

| Density | ~0.995 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

Solubility Profile in Common Organic Solvents

The solubility of tert-butyl L-prolinate is dictated by its molecular structure: a polar pyrrolidine ring and a non-polar, sterically bulky tert-butyl ester group. This amphiphilic nature results in broad solubility across a range of organic solvents. While extensive quantitative data is not publicly available, a qualitative solubility profile can be reliably inferred from its chemical properties and data on analogous compounds.

The esterification of L-proline enhances its lipophilicity, rendering it significantly more soluble in organic solvents than its zwitterionic amino acid precursor.[1] It is expected to be highly soluble in moderately polar to non-polar solvents and less soluble in highly polar, protic solvents like water.

Table of Qualitative Solubility:

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | Effective at solvating both the polar amine and non-polar ester portions.[2][4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Moderate polarity effectively solvates the molecule. |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle; similar functional group. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds allows for good solvation. |

| Alcohols | Methanol, Ethanol | Highly Soluble | The hydroxyl group can hydrogen bond with the pyrrolidine nitrogen.[2][4] |

| Hydrocarbons | Toluene, Hexanes | Soluble to Sparingly Soluble | Solubility is driven by the non-polar tert-butyl group; less effective at solvating the polar amine. |

| Aqueous | Water | Sparingly Soluble | The large, hydrophobic tert-butyl group limits solubility in water.[2] |

This profile makes tert-butyl L-prolinate suitable for a wide variety of reaction and purification conditions, including extractions with solvents like ethyl acetate and chromatography on silica gel using hexane/ethyl acetate gradients.

Field-Proven Protocol: Equilibrium Solubility Determination

To move beyond qualitative estimates, quantitative solubility measurement is crucial for process development and formulation. The Shake-Flask Method is the gold-standard for determining equilibrium solubility. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Causality and Experimental Design

The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid (or liquid) phase. This is achieved by adding an excess of the compound to the solvent and allowing sufficient time for equilibrium to be reached under controlled temperature and agitation. The subsequent analysis of the clear supernatant provides the solubility value. Key factors influencing accuracy include temperature control, equilibration time, and the method of phase separation.

Materials and Equipment

-

tert-Butyl L-prolinate (CAS 2812-46-6)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

-

Analytical balance (4-decimal place)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) for at least 1 hour.

-